2-(3-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
Description
This compound features a [1,2,3]triazolo[4,5-d]pyrimidine core, a bicyclic heterocycle known for its role in medicinal chemistry due to its structural resemblance to purines. The 3-phenyl substituent on the triazole ring enhances aromatic stacking interactions, while the 7-position is linked to a piperazine moiety via a ketone bridge. The piperazine group improves solubility and pharmacokinetics, and the 3-methylphenoxy substituent at the ethanone position likely modulates lipophilicity and target engagement .
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-17-6-5-9-19(14-17)32-15-20(31)28-10-12-29(13-11-28)22-21-23(25-16-24-22)30(27-26-21)18-7-3-2-4-8-18/h2-9,14,16H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPHOWUNNCILOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one involves multiple steps:
Formation of 3-methylphenoxy group: : Reacting 3-methylphenol with an appropriate alkylating agent under basic conditions.
Preparation of triazolo[4,5-d]pyrimidine core: : This often involves cyclization reactions using nitrogen-containing precursors under acidic or basic conditions.
Piperazine ring formation: : Generally achieved via nucleophilic substitution reactions.
Coupling reactions: : Linking the phenoxy group, triazolopyrimidine, and piperazine components using coupling agents like DCC or EDC.
Industrial Production Methods
Industrial production typically employs high-throughput techniques such as continuous flow synthesis, optimizing reaction conditions (temperature, solvent, catalyst concentration) to enhance yield and purity. Patented processes may involve specific reagents and catalysts designed to streamline synthesis and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation at the phenoxy group or the triazolopyrimidine ring.
Reduction: : Reduction of certain functional groups like nitro or ketone if present.
Substitution: : Particularly nucleophilic substitution at the piperazine ring.
Common Reagents and Conditions
Oxidation: : Using agents like KMnO₄ or CrO₃ under acidic conditions.
Reduction: : Employing reagents like NaBH₄ or LiAlH₄.
Substitution: : Utilizing nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Reactions typically yield derivatives with modified functional groups, which may exhibit distinct physical and chemical properties, useful for further exploration in research and development.
Scientific Research Applications
Chemistry
Chemical Probes: : Used in developing probes for biological assays.
Biology
Enzyme Inhibitors: : May function as an inhibitor for specific enzymes, aiding in the study of biochemical pathways.
Receptor Ligands: : Utilized in binding studies to understand receptor-ligand interactions.
Medicine
Drug Development: : Investigated for potential therapeutic effects against various diseases, including cancer and neurological disorders.
Diagnostic Tools: : Used in imaging studies and diagnostic assays.
Industry
Materials Science: : Explored for use in creating advanced materials with unique electronic or photonic properties.
Mechanism of Action
Molecular Targets and Pathways
The compound may interact with various molecular targets, including enzymes, receptors, and ion channels. Its mechanism of action often involves binding to active sites or allosteric sites, altering the target's function and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related triazolopyrimidine derivatives:
Key Structural and Functional Insights:
Triazole Substituents: The 3-phenyl group in the target compound may enhance aromatic interactions compared to 3-benzyl analogs (e.g., 7b), which have higher flexibility but lower π-π stacking efficiency .
Piperazine vs. Pyrrolidine Linkers :
- The piperazine-ketone bridge in the target compound and 7b provides conformational flexibility, whereas RG7774’s rigid pyrrolidin-3-ol linker may restrict binding to specific GPCRs like CB2R .
Phenoxy vs. Hydroxy/Benzyl Groups: The 3-methylphenoxy group in the target compound balances lipophilicity and metabolic stability, contrasting with 7-hydroxy (36a) or chlorobenzyl (e.g., compound 17 in ) groups, which may confer polarity or electron-withdrawing effects .
Biological Activity Trends :
- CB2R Agonism : RG7774’s potency highlights the importance of bulky substituents (e.g., tert-butyl) and polar groups (e.g., tetrazole) for receptor activation .
- Anticancer Activity : Derivatives with hydrazine-sugar conjugates () or benzo[d]oxazole moieties () show cytotoxicity via nucleoside mimicry or oxidative stress induction, mechanisms distinct from the target compound’s hypothesized kinase/CB2R activity .
Research Findings and Data Gaps
- Synthetic Feasibility: The target compound’s synthesis likely parallels methods for 7b (piperazine acylation) and RG7774 (multi-step heterocyclization), but scalability depends on the availability of 3-methylphenoxy precursors .
- Data Limitations: No direct IC50/EC50 values or target validation data are available for the compound. Future studies should prioritize assays against kinases (e.g., CDK, EGFR) or CB2R .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
